1-(difluoromethyl)-1H-pyrazole-3-carboxamide - 1245771-64-5

1-(difluoromethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3093866
CAS Number: 1245771-64-5
Molecular Formula: C5H5F2N3O
Molecular Weight: 161.112
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Difluoromethyl)-1H-pyrazole-3-carboxamide is a heterocyclic organic compound belonging to the pyrazole family. While not naturally occurring, it serves as a key building block for synthesizing diverse compounds with various biological activities, making it valuable in medicinal and agrochemical research. [] Its structure, containing a pyrazole ring with difluoromethyl and carboxamide substituents, offers a versatile platform for modifications, enabling the fine-tuning of its properties and exploration of structure-activity relationships. [] This compound's significance in scientific research stems from its potential to lead to the discovery of novel therapeutic agents and agrochemicals. []

Synthesis Analysis

1-(Difluoromethyl)-1H-pyrazole-3-carboxamide derivatives are commonly synthesized by reacting a substituted 1-(difluoromethyl)-1H-pyrazole-carboxylic acid with various amines. This reaction typically utilizes a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (diisopropylethylamine) and a solvent such as DMF (dimethylformamide) or DCM (dichloromethane). [, , , ]

Another method involves reacting 1-(difluoromethyl)-1H-pyrazole-3-carbonyl chloride with desired amines in the presence of a base like triethylamine and a solvent like THF (tetrahydrofuran) or DCM. [, ] The choice of method and specific reagents depends on the desired substituents and reaction conditions.

Molecular Structure Analysis

1-(Difluoromethyl)-1H-pyrazole-3-carboxamide has a planar pyrazole ring substituted at the 1-position with a difluoromethyl group and at the 3-position with a carboxamide group. [, ] The difluoromethyl group introduces lipophilicity and can participate in hydrogen bonding. [, ] The carboxamide moiety can act as both a hydrogen bond donor and acceptor, influencing the compound's solubility and binding affinity to biological targets. [, ] Substitutions on the pyrazole ring, especially at the 4- and 5-positions, significantly impact the compound's overall size, shape, and electronic properties. [, , , ] These structural features determine its interactions with enzymes, receptors, and other biomolecules, ultimately impacting its biological activity. [, , , ]

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-3-carboxamide derivatives varies depending on the specific compound and its target. For example, some derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs), blocking the enzyme's activity by binding to its ubiquinone binding site. [, ] This disrupts the mitochondrial respiratory chain in fungi, ultimately leading to their death, making these compounds potential fungicides. [, ] Other derivatives might target different enzymes or receptors, leading to distinct mechanisms of action and biological effects. Further research is needed to elucidate the specific mechanisms of action for individual derivatives.

Physical and Chemical Properties Analysis
  • Appearance: Typically a white to off-white solid. [, ]
  • Solubility: Likely soluble in organic solvents like DMSO, DMF, and methanol, with varying solubility in water depending on the substituents present. [, ]
  • Melting point: Varies depending on the specific derivative, with a wide range possible based on substituent effects. [, ]
  • Stability: Generally stable under standard conditions, but specific stability data is limited. [, ]
Applications
  • Antifungal agents: Several studies demonstrate the potential of 1-(Difluoromethyl)-1H-pyrazole-3-carboxamide derivatives as fungicides, targeting the succinate dehydrogenase enzyme in fungi. [, , ] These compounds show promising in vitro and in vivo antifungal activity against a range of plant pathogenic fungi, highlighting their potential as novel agricultural fungicides. [, ]
  • Cannabinoid receptor antagonists: Some 1-(Difluoromethyl)-1H-pyrazole-3-carboxamide derivatives exhibit high affinity for cannabinoid receptors, particularly the CB1 receptor. [, , , , , , , , , ] While these compounds have shown potential as therapeutic agents for obesity and other metabolic disorders, their development has been hindered by psychiatric side effects. []
  • Anticancer agents: Certain 1-(Difluoromethyl)-1H-pyrazole-3-carboxamide derivatives display potent anticancer activity by inhibiting specific kinases involved in cancer cell growth and proliferation. [, , ] These compounds have shown promising results in preclinical studies and warrant further investigation as potential anticancer therapeutics. [, , ]

4-Fluoro-1-β-D-ribofuranosyl-1H-pyrazole-3-carboxamide

Compound Description: This compound is a novel fluoropyrazole ribonucleoside that demonstrated significant in vitro anti-influenza activity. [] Its mechanism of action was compared to ribavirin, another antiviral drug, to understand the factors contributing to their activity. []

Relevance: This compound shares the core structure of 1H-pyrazole-3-carboxamide with 1-(difluoromethyl)-1H-pyrazole-3-carboxamide. The key difference lies in the substitution at the N1 position of the pyrazole ring. While 1-(difluoromethyl)-1H-pyrazole-3-carboxamide has a difluoromethyl group, this compound features a β-D-ribofuranosyl group, highlighting the impact of different substituents on biological activity. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the cannabinoid CB1 receptor. [2, 7-9, 13, 18, 21, 24] It competitively antagonizes the effects of the cannabinoid agonist WIN55212-2 and acts as an inverse agonist, producing opposite current effects when applied alone. [] Studies have highlighted the crucial role of the interaction between SR141716A and the lysine residue at position 3.28(192) (K3.28) of the CB1 receptor for its inverse agonist activity. []

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is an analog of SR141716A, lacking the hydrogen bonding potential at the C3 position due to the replacement of the carboxamide group. [] This structural modification leads to a loss of interaction with the K3.28 residue in the CB1 receptor, resulting in neutral antagonist activity compared to the inverse agonism of SR141716A. []

Relevance: While retaining the 1-(2,4-dichlorophenyl)-4-methyl-5-(4-chlorophenyl)-1H-pyrazole scaffold of SR141716A, VCHSR lacks the 3-carboxamide group present in 1-(difluoromethyl)-1H-pyrazole-3-carboxamide. [] This comparison highlights the significance of the carboxamide moiety in determining the binding mode and pharmacological activity of these pyrazole derivatives.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor, exhibiting nanomolar affinity for both rat brain and human CB1 receptors. [] It effectively antagonizes the effects of CP 55,940, a potent cannabinoid agonist, in various in vitro and in vivo models. [] Furthermore, SR147778 demonstrates a favorable pharmacological profile, lacking affinity for over 100 other targets and exhibiting oral activity. []

Relevance: SR147778 shares the 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide core structure with SR141716A and belongs to the same class of CB1 antagonists. [] Compared to 1-(difluoromethyl)-1H-pyrazole-3-carboxamide, SR147778 showcases how introducing a 4-bromophenyl substituent at the 5-position and an ethyl group at the 4-position of the pyrazole ring can lead to potent and selective CB1 antagonism.

N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)

Compound Description: AT7519 is a novel cyclin-dependent kinase (CDK) inhibitor identified through fragment-based screening and structure-based drug design targeting CDK2. [] It displays potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6, leading to promising antiproliferative activity against MV4-11 cells (acute myeloid leukemia). [] AT7519 is currently undergoing clinical trials for the treatment of various cancers. []

Relevance: Despite lacking the difluoromethyl substituent at N1, AT7519 features the core structure of 1H-pyrazole-3-carboxamide, similar to 1-(difluoromethyl)-1H-pyrazole-3-carboxamide. [, ] This highlights the versatility of the 1H-pyrazole-3-carboxamide scaffold in developing compounds targeting different therapeutic areas like cancer and viral infections.

4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives

Compound Description: This series of compounds represents modifications of FN-1501, a potent FLT3 inhibitor. [] They were designed and synthesized to target FLT3, a promising target for acute myeloid leukemia (AML) treatment. [] Notably, compound 8t from this series demonstrated more potent activity against FLT3 and CDK2/4 compared to FN-1501, along with excellent inhibitory activity against various FLT3 mutants. []

Relevance: These derivatives share the core 1H-pyrazole-3-carboxamide structure with 1-(difluoromethyl)-1H-pyrazole-3-carboxamide. [] The presence of diverse heterocyclic substituents at the 4-position of the pyrazole ring in these compounds emphasizes the potential for structural modifications at this position to enhance potency and selectivity toward specific targets, such as FLT3.

5-(5-Alkynyl-2-thienyl)pyrazole Derivatives

Compound Description: This novel class of compounds was developed through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety linked to an alkynyl unit. [] These derivatives exhibit potent CB1 receptor antagonist activity with good selectivity over CB2 receptors. [] Notably, compound 18 from this series demonstrated significant weight reduction in a diet-induced obese mouse model, validating the therapeutic potential of this structural modification. []

Relevance: While sharing the 1H-pyrazole-3-carboxamide core with 1-(difluoromethyl)-1H-pyrazole-3-carboxamide, these derivatives incorporate a 5-(5-alkynyl-2-thienyl) moiety at the 5-position of the pyrazole ring. [] This modification highlights the feasibility of replacing the aryl substituent with bioisosteres while maintaining or even enhancing the desired biological activity.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound represents a novel peripheral cannabinoid-1 receptor (CB1R) inverse agonist. [] It exhibits promising potential for treating obesity and related metabolic disorders by acting on peripheral CB1R without crossing the blood-brain barrier, thus potentially avoiding the central nervous system side effects associated with centrally acting CB1R antagonists. []

Properties

CAS Number

1245771-64-5

Product Name

1-(difluoromethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-(difluoromethyl)pyrazole-3-carboxamide

Molecular Formula

C5H5F2N3O

Molecular Weight

161.112

InChI

InChI=1S/C5H5F2N3O/c6-5(7)10-2-1-3(9-10)4(8)11/h1-2,5H,(H2,8,11)

InChI Key

QDKABLDESYLYDU-UHFFFAOYSA-N

SMILES

C1=CN(N=C1C(=O)N)C(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.